(E)-5-allyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one
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Overview
Description
(E)-5-allyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with an allyl group and a thiophen-2-ylmethylene hydrazono substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-allyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one typically involves the condensation of thiophene-2-carbaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with allyl isothiocyanate under basic conditions to yield the target thiazolidinone compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-5-allyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the hydrazone moiety to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-5-allyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.
Hydrazones: Compounds with a hydrazone functional group but different core structures.
Thiophene Derivatives: Compounds with a thiophene ring but different substituents.
Uniqueness
(E)-5-allyl-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
(2E)-5-prop-2-enyl-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c1-2-4-9-10(15)13-11(17-9)14-12-7-8-5-3-6-16-8/h2-3,5-7,9H,1,4H2,(H,13,14,15)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLJFMZZVZRZOY-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1C(=O)NC(=NN=CC2=CC=CS2)S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1C(=O)N/C(=N\N=C\C2=CC=CS2)/S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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